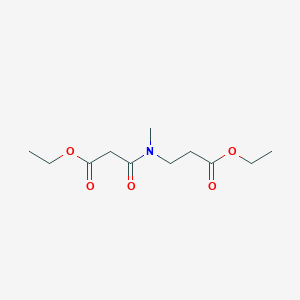

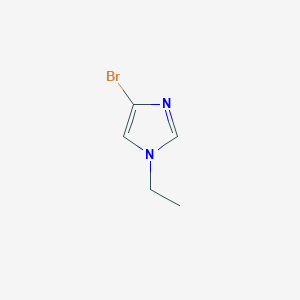

![molecular formula C19H17NO4 B1457257 2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1352542-61-0](/img/structure/B1457257.png)

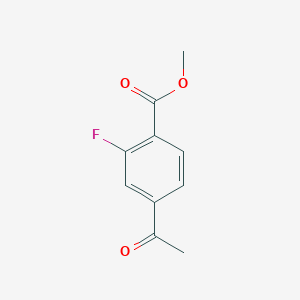

2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Overview

Description

“2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H17NO4 . It’s a member of the class of chromones that is chromone which is substituted by a 2-(4-methoxyphenyl)ethyl group at position 2 .

Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The reaction mechanism includes the formation of ethyl 2-benzoylmethylene-3-cyano-4-oxo-4-hydrazinobutanoate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on the nitrile group to give intermediate .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, elemental analysis, direct infusion-MS, and single-crystal X-ray crystallography . The exact structure would depend on the specific synthesis route and conditions.Chemical Reactions Analysis

Carboxylic acids like this compound donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It has an average mass of 323.343 Da and a monoisotopic mass of 323.115753 Da . More detailed properties would require specific experimental measurements.Scientific Research Applications

Industrial Synthesis and Antioxidant Properties

Industrial Synthesis : Isoquinoline derivatives, such as those related to the provided compound, play a significant role in the pharmaceutical industry. For instance, the synthesis of papaverine, an isoquinoline derivative, involves various methods including the Bischler-Napieralski reaction, demonstrating the versatility of isoquinoline compounds in drug synthesis A. V. Luk’yanov et al., 1972.

Antioxidant Applications : The antioxidant properties of isoquinoline derivatives and similar compounds are widely explored for their potential in protecting valuable polyunsaturated fatty acids in fish meal, indicating the compound's significance in food preservation and stability A. J. de Koning, 2002.

Biodegradation and Environmental Impact

Biodegradation : Research on the environmental impact and biodegradation of complex organic compounds includes studies on ethyl tert-butyl ether (ETBE) and its degradation in soil and groundwater, reflecting the environmental considerations necessary for the use and disposal of such chemicals S. Thornton et al., 2020.

Drug Synthesis and Pharmacological Research

Drug Synthesis : Complex carboxylic acids and their derivatives have found applications in drug synthesis, showcasing the potential of these compounds in developing new pharmaceuticals. The synthesis of novel drugs with psychotropic activity from phosphorylated carboxylic acids highlights the innovative approaches in medicinal chemistry I. I. Semina et al., 2016.

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[2-(4-methoxyphenyl)ethyl]-1-oxoisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-24-14-8-6-13(7-9-14)10-11-20-12-17(19(22)23)15-4-2-3-5-16(15)18(20)21/h2-9,12H,10-11H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXLFTZGYWWJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2C=C(C3=CC=CC=C3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1457176.png)

![1-(2-Bromo-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1457185.png)

![Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B1457197.png)